(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl
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Overview
Description
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a diethylamino group attached to a propanediamine backbone. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl typically involves the reaction of diethylamine with a suitable precursor such as (S)-2-chloropropane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N1,N1-Dimethyl-1,2-propanediamine
- (2S)-N1,N1-Diethyl-1,3-propanediamine
- (2S)-N1,N1-Diethyl-1,2-butanediamine
Uniqueness
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl is unique due to its specific structural features and the presence of the diethylamino group. This gives it distinct chemical and biological properties compared to similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Biological Activity
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl, also known as (S)-(-)-1,2-Diaminopropane dihydrochloride, is a chiral diamine that has garnered attention for its biological activity. This compound is characterized by its specific stereochemistry and has been studied for various pharmacological applications, particularly in the context of its interactions with biological systems.
- Linear Formula : CH3CH(NH2)CH2NH2·2HCl
- CAS Number : 19777-66-3
- Molecular Weight : 147.05 g/mol
- Melting Point : 227-229 °C
The compound exhibits an optical activity with a specific rotation of [α]22/D=−4° in water .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA and proteins. It has been shown to act as a precursor in the synthesis of chiral imidazoline derivatives, which possess moderate α-adrenergic blocking activity. This interaction is crucial for its potential therapeutic effects in conditions requiring modulation of adrenergic signaling .
Antitumor Activity
Recent studies have indicated that derivatives of (2S)-N1,N1-Diethyl-1,2-propanediamine may exhibit antitumor properties. For example, certain palladium complexes derived from this compound have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). These complexes induce apoptosis and necrosis in tumor cells while sparing normal lymphocytes to a degree .
Immunological Effects
The compound has also been evaluated for its immunological effects using the Murine Local Lymph Node Assay (LLNA). In this assay, increased lymphocyte proliferation was observed upon exposure to this compound. A stimulation index (SI) ≥3 indicates a positive sensitization response, suggesting potential applications in immunotherapy or as an adjuvant in vaccine formulations .
Study on Cytotoxicity
In a comparative study involving various palladium(II) complexes synthesized from (2S)-N1,N1-Diethyl-1,2-propanediamine, it was found that these complexes exhibited higher cytotoxicity than traditional chemotherapeutics such as cisplatin. The study highlighted that the novel complexes were more effective at inducing cell death in tumor cells compared to normal cells .
Research on Antioxidant Activity
Another investigation focused on the antioxidant properties of compounds related to (2S)-N1,N1-Diethyl-1,2-propanediamine. It was observed that some synthesized ligands displayed significant antioxidant activity with IC50 values lower than 20 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases .
Summary of Findings
Property | Value |
---|---|
Linear Formula | CH3CH(NH2)CH2NH2·2HCl |
CAS Number | 19777-66-3 |
Molecular Weight | 147.05 g/mol |
Melting Point | 227-229 °C |
Antitumor Activity | Significant against A549 and HT29 |
Immunological Response | Positive sensitization (SI ≥3) |
Antioxidant Activity | IC50 < 20 µg/mL |
Properties
Molecular Formula |
C7H20Cl2N2 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
(2S)-1-N,1-N-diethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)6-7(3)8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChI Key |
KZYWGWPAKXMVPL-KLXURFKVSA-N |
Isomeric SMILES |
CCN(CC)C[C@H](C)N.Cl.Cl |
Canonical SMILES |
CCN(CC)CC(C)N.Cl.Cl |
Origin of Product |
United States |
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